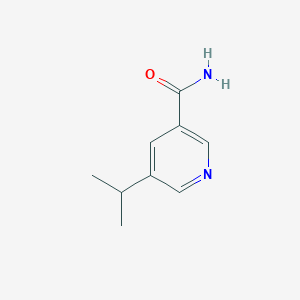
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile is an organic compound characterized by the presence of two iodine atoms and four cyano groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile typically involves the iodination of benzene-1,2,4,5-tetracarbonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds through electrophilic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl groups in the presence of catalysts such as palladium or copper.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Coupling Reactions: Catalysts like palladium acetate or copper iodide are used with ligands such as triphenylphosphine.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used under controlled temperature and pressure.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted benzene derivatives.
Coupling Reactions: Products include biaryl or alkyl-substituted benzene derivatives.
Reduction Reactions: Products include tetraamine derivatives of benzene.
科学研究应用
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential use in drug development and as a diagnostic agent.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through its iodine and cyano groups. The iodine atoms can form halogen bonds with electron-rich sites, while the cyano groups can participate in hydrogen bonding and coordination with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
相似化合物的比较
- 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile
- 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile
- 1,2,4,5-Benzenetetracarbonitrile
Comparison:
- 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications due to the different halogen atoms.
- 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile: Contains hydroxyl groups instead of iodine, leading to different chemical properties and applications.
- 1,2,4,5-Benzenetetracarbonitrile: Lacks the halogen atoms, making it less reactive in certain types of chemical reactions but still useful as a precursor in organic synthesis.
3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile stands out due to its unique combination of iodine and cyano groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C10I2N4 |
|---|---|
分子量 |
429.94 g/mol |
IUPAC 名称 |
3,6-diiodobenzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10I2N4/c11-9-5(1-13)6(2-14)10(12)8(4-16)7(9)3-15 |
InChI 键 |
BHHCAGPZXNJXGD-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1I)C#N)C#N)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)











![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
